molecular formula C14H14BrNO2S B10969439 5-bromo-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide

5-bromo-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide

Cat. No.: B10969439
M. Wt: 340.24 g/mol
InChI Key: LYPNJDHSOWLEKX-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide typically involves multiple steps, starting from thiopheneThe reaction conditions often include the use of reagents such as n-butyllithium (n-BuLi) and bromine (Br2) under controlled temperatures ranging from -78°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Grignard reagents, organolithium compounds, and palladium-catalyzed cross-coupling reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophene derivatives, while oxidation and reduction reactions can lead to the formation of thiophene oxides or reduced thiophene compounds .

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide is unique due to its specific structural features, such as the presence of both a bromine atom and a methoxyphenyl group

Properties

Molecular Formula

C14H14BrNO2S

Molecular Weight

340.24 g/mol

IUPAC Name

5-bromo-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C14H14BrNO2S/c1-18-11-5-3-2-4-10(11)8-9-16-14(17)12-6-7-13(15)19-12/h2-7H,8-9H2,1H3,(H,16,17)

InChI Key

LYPNJDHSOWLEKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=CC=C(S2)Br

solubility

29 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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